3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate
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Overview
Description
3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate is a complex organic compound that features a combination of functional groups, including a sulfonyl group, an acetamido group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps:
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Formation of the Isopropylsulfonyl Phenyl Acetamide Intermediate
Starting Materials: 4-isopropylsulfonylphenyl acetic acid and an appropriate amine.
Reaction Conditions: The acetic acid derivative is reacted with the amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Product: 4-(Isopropylsulfonyl)phenyl acetamide.
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Cyclohexyl Carbamate Formation
Starting Materials: Cyclohexylamine and 4-fluorophenyl chloroformate.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to form the cyclohexyl (4-fluorophenyl)carbamate.
Product: Cyclohexyl (4-fluorophenyl)carbamate.
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Coupling of Intermediates
Starting Materials: The previously synthesized intermediates.
Reaction Conditions: The intermediates are coupled under mild conditions using a coupling agent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Typically carried out in an organic solvent at controlled temperatures.
Products: Oxidized derivatives of the sulfonyl and carbamate groups.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of the acetamido and carbamate groups.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Products: Substituted derivatives at the phenyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, DMF, DMSO.
Catalysts: DMAP, EDCI, DCC.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with enzymes or receptors, possibly serving as a lead compound in drug discovery.
Medicine
Given its potential biological activity, this compound might be explored for therapeutic applications. It could be tested for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and carbamate groups could play crucial roles in these interactions, potentially forming hydrogen bonds or participating in other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-(Methylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.
3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate: Similar structure but with an ethylsulfonyl group.
3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The presence of the isopropylsulfonyl group in 3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate may confer unique steric and electronic properties, potentially affecting its reactivity and interactions with biological targets. The combination of functional groups in this compound makes it a unique candidate for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
[3-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O5S/c1-16(2)33(30,31)22-12-6-17(7-13-22)14-23(28)26-20-4-3-5-21(15-20)32-24(29)27-19-10-8-18(25)9-11-19/h6-13,16,20-21H,3-5,14-15H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRXIWXPEGTYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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